molecular formula C9H17NO B8585733 4-(3-Methyl-1-butenyl)morpholine

4-(3-Methyl-1-butenyl)morpholine

Cat. No.: B8585733
M. Wt: 155.24 g/mol
InChI Key: YIWODGWZMHUUBZ-UHFFFAOYSA-N
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Description

4-(3-Methyl-1-butenyl)morpholine is a morpholine derivative featuring a six-membered morpholine ring (containing one oxygen and one nitrogen atom) substituted with a 3-methyl-1-butenyl group at the 4-position. Morpholine derivatives are widely used in pharmaceuticals, agrochemicals, and catalysis due to their tunable electronic and steric properties.

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

4-(3-methylbut-1-enyl)morpholine

InChI

InChI=1S/C9H17NO/c1-9(2)3-4-10-5-7-11-8-6-10/h3-4,9H,5-8H2,1-2H3

InChI Key

YIWODGWZMHUUBZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C=CN1CCOCC1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 4-(3-Methyl-1-butenyl)morpholine with key morpholine derivatives, highlighting substituent effects on properties and applications:

Compound Name Substituent Key Properties/Applications Notable Data Source
This compound 3-Methyl-1-butenyl Intermediate, potential bioactivity Hypothesized reactivity via alkenyl group
4-[(4-Methoxyphenyl)sulfonyl]morpholine 4-Methoxyphenylsulfonyl Synthetic intermediate Mp: 109–110°C; purified via flash chromatography
4-(4-(Trifluoromethyl)phenyl)morpholine 4-Trifluoromethylphenyl Pharmaceutical candidate Synthesized via Ni-catalyzed amination
VPC-14449 Dibromoimidazolylthiazole DNA-binding studies Structural sensitivity (NMR discrepancies)
4-(4-Fluorobenzyl)morpholine 4-Fluorobenzyl Pharmacological intermediate Resolved enantiomers for bioactivity studies
4-(p-Tolyl)morpholine p-Tolyl Catalyst substrate Cleaved via CuO/Cu₂O catalysis (34–82% yield)
4-(Azetidin-3-yl)morpholine HCl Azetidine Bioactive scaffold MW: 178.66; storage under inert gas

Key Comparative Insights

Reactivity and Stability :

  • Alkenyl vs. Sulfonyl/Aryl Groups : The alkenyl substituent in this compound offers sites for addition reactions (e.g., hydrogenation, epoxidation), unlike sulfonyl or aryl-substituted derivatives, which are more electron-withdrawing and stabilize the morpholine ring .
  • Fluorinated/Brominated Derivatives : Compounds like 4-(4-fluorobenzyl)morpholine and VPC-14449 exhibit enhanced bioactivity due to halogen-driven lipophilicity and target binding .

Synthetic Utility :

  • 4-[(4-Methoxyphenyl)sulfonyl]morpholine is synthesized via Grignard reactions and purified via flash chromatography, reflecting standard protocols for sulfonyl derivatives .
  • 4-(4-(Trifluoromethyl)phenyl)morpholine is prepared via nickel-catalyzed cross-coupling, highlighting transition-metal dependency for aryl substitution .

Physical and Spectroscopic Properties :

  • Melting points vary significantly: sulfonyl derivatives (e.g., 109–110°C) are typically crystalline solids, while alkenyl or bulky aryl derivatives may exhibit lower crystallinity .
  • Structural accuracy is critical, as seen in VPC-14449, where incorrect bromine positioning led to NMR discrepancies .

Biological and Catalytic Applications :

  • Fluorobenzyl and dibromoimidazolyl groups enhance interactions with biological targets (e.g., enzymes, DNA) .
  • Aryl-substituted morpholines (e.g., 4-(p-tolyl)morpholine) serve as substrates in redox catalysis, with CuO/Cu₂O enabling C–N bond cleavage .

Research Findings and Implications

  • Substituent-Driven Reactivity : Alkenyl groups enable post-synthetic modifications, making this compound a versatile intermediate. In contrast, sulfonyl/aryl derivatives are more suited for stable intermediates or bioactive molecules .
  • Catalytic and Pharmacological Potential: Nickel- and copper-catalyzed syntheses (e.g., and ) underscore the role of transition metals in diversifying morpholine scaffolds. Fluorinated and brominated analogs highlight the importance of halogens in drug design .
  • Structural Sensitivity: Even minor substituent changes (e.g., bromine position in VPC-14449) can drastically alter spectroscopic profiles, necessitating rigorous characterization .

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